4,4-Difluoropiperidine-1-sulfonyl chloride
Overview
Description
4,4-Difluoropiperidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H8ClF2NO2S and a molecular weight of 219.64 g/mol . It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used as a fluorinating reagent and an activator in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 4,4-Difluoropiperidine-1-sulfonyl chloride involves the reaction of 4,4-difluoropiperidine with sulfonyl chloride . The process typically includes dissolving 4,4-difluoropiperidine in an anhydrous organic solvent and then slowly adding sulfonyl chloride. The reaction mixture is then purified and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4,4-Difluoropiperidine-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-1-sulfonyl chloride involves its ability to act as a fluorinating reagent and an activator in organic synthesis. This fluorination process enhances the chemical and biological properties of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: This compound is a derivative of 4,4-difluoropiperidine and is used as an intermediate in organic synthesis.
4,4-Difluoropiperidine: The parent compound of 4,4-Difluoropiperidine-1-sulfonyl chloride, used in various chemical reactions.
Uniqueness
This compound is unique due to its dual functionality as a fluorinating reagent and an activator in organic synthesis. This dual role makes it a valuable compound in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGQFPJNSNFIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224929-81-0 | |
Record name | 4,4-difluoropiperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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